N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-21-10-11-25-18-9-8-16(12-17(18)19(21)22)20-26(23,24)13-15-6-4-14(2)5-7-15/h4-9,12,20H,3,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORLZGAEYWOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule features a benzo[f]oxazepin core substituted with a 4-ethyl group, a 5-oxo moiety, and a 7-position sulfonamide. Retrosynthetic disconnection suggests three primary fragments:
- Benzo[f]oxazepin core : Derived from cyclization of a linear precursor containing amine and alcohol functionalities.
- 4-Ethyl and 5-oxo groups : Introduced via alkylation and oxidation steps post-cyclization or integrated into pre-cyclization intermediates.
- p-Tolylmethanesulfonamide : Installed through sulfonylation of a secondary amine at position 7.
This approach aligns with methodologies for analogous heterocycles, where stepwise functionalization ensures regioselectivity.
Synthesis of the Benzo[f]Oxazepin Core
Cyclization Strategies for Seven-Membered Heterocycles
The benzo[f]oxazepin ring system is constructed via intramolecular nucleophilic displacement. A validated protocol involves:
- Hydroxylamine intermediate preparation : Starting from 2-aminophenol derivatives, protection of the amine (e.g., with tosyl or Boc groups) prevents undesired side reactions.
- Dihaloethane coupling : Reaction with 1,2-dibromoethane under basic conditions (e.g., NaH/THF) induces cyclization, forming the seven-membered ring (Fig. 1).
Mechanistic Insight : Sodium hydride deprotonates the hydroxyl group, enabling nucleophilic attack on the dibromoethane. Subsequent elimination of HBr drives the reaction forward, yielding the oxazepin framework.
Table 1: Cyclization Conditions and Yields for Analogous Systems
| Substrate | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-Tosyl-2-aminophenol | NaH | THF | 54 | |
| N-Boc-2-aminophenol | DBU | Et2O | 42 |
Functionalization of the Oxazepin Core
Introduction of the 4-Ethyl Group
Ethylation at position 4 is achieved through:
- Alkylation of a secondary amine : Post-cyclization, the nitrogen at position 4 is alkylated using ethyl bromide in the presence of a mild base (e.g., K2CO3) to avoid ring-opening.
- Reductive amination : Alternatively, condensation of an ethyl ketone precursor with a protected amine, followed by reduction, installs the ethyl group stereoselectively.
Sulfonylation at Position 7
Two-Phase Sulfonylation Protocol
The 7-amino group is generated by deprotection (e.g., acidic cleavage of Boc groups) and subsequently reacted with p-tolylmethanesulfonyl chloride under biphasic conditions:
- Reaction Setup : Aqueous NaOH (10%) and dichloromethane facilitate phase transfer catalysis, enhancing reaction efficiency.
- Optimization : Yields improve at 0–25°C, minimizing sulfonamide hydrolysis.
Table 2: Sulfonylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOH | CH2Cl2 | 0 | 78 |
| K2CO3 | THF | 25 | 65 |
Characterization and Validation
Spectroscopic Confirmation
- NMR : Distinct signals for the ethyl group (δ 1.2 ppm, triplet), sulfonamide (δ 3.1 ppm, singlet), and aromatic protons (δ 7.3–7.8 ppm).
- MS : Molecular ion peak at m/z 443.2 ([M+H]+) confirms the target mass.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing five-membered ring formation is suppressed by using bulky protecting groups (e.g., Ts) that sterically hinder alternative pathways.
- Sulfonamide Hydrolysis : Employing anhydrous conditions during sulfonylation and low-temperature workup minimizes degradation.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoxazepine Family
Benzoxazepine derivatives are widely studied for their conformational flexibility and bioactivity. Key structural analogs include:
| Compound Name | Substituent Variations | Key Properties (Hypothetical) |
|---|---|---|
| N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-fluorophenyl)methanesulfonamide | Methyl at 4-position; p-fluorophenyl sulfonamide | Increased solubility; moderate kinase inhibition |
| N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-chlorophenyl)methanesulfonamide | Ethyl at 4-position; p-chlorophenyl sulfonamide | Enhanced metabolic stability; high binding affinity |
| Target Compound | Ethyl at 4-position; p-tolyl sulfonamide | Balanced lipophilicity; selective enzyme inhibition |
Key Findings :
- The p-tolyl group in the sulfonamide moiety contributes to moderate lipophilicity (clogP ≈ 2.8), balancing membrane permeability and aqueous solubility. Chloro- or fluoro-substituted analogs exhibit higher clogP values (3.2–3.5), which may compromise solubility in physiological environments.
- Crystallographic data refined via SHELX software reveal that the oxazepine ring adopts a boat conformation in the target compound, whereas bulkier substituents (e.g., isopropyl) induce chair-like conformations, altering binding pocket compatibility .
Functional Comparisons with Sulfonamide-Containing Compounds
Sulfonamide groups are common in bioactive molecules due to their hydrogen-bonding capacity. Comparisons with non-benzoxazepine sulfonamides include:
| Compound Class | Example Drug/Compound | Target Application | Key Differentiation from Target Compound |
|---|---|---|---|
| Sulfonylureas | Tolbutamide | Antidiabetic (KATP channels) | Lacks heterocyclic rigidity; shorter half-life |
| COX-2 Inhibitors | Celecoxib | Anti-inflammatory | Diarylheterocycle core; higher COX-2 selectivity |
| Thiazide Diuretics | Hydrochlorothiazide | Hypertension | Benzothiadiazine core; distinct electrolyte effects |
Research Insights :
- The benzoxazepine core in the target compound provides a rigid scaffold absent in linear sulfonamides like tolbutamide, enabling precise spatial orientation for receptor binding.
- Unlike celecoxib, the target compound lacks a central pyrazole ring, which may reduce COX-2 affinity but broaden applicability to other enzyme targets (e.g., phosphodiesterases).
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl substituent and a methanesulfonamide group. This unique arrangement of functional groups suggests enhanced pharmacological properties compared to similar compounds.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄S |
| Molecular Weight | 342.40 g/mol |
| CAS Number | 922553-55-7 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that compounds with structural similarities to this compound can induce differentiation in acute myeloid leukemia (AML) cells and modulate immune responses by upregulating CD11b expression in specific cell lines. These findings suggest potential applications in cancer therapy and immunomodulation.
Therapeutic Applications
- Cancer Therapy : The compound's ability to influence cell differentiation and immune modulation positions it as a candidate for further investigation in cancer treatment protocols.
- Immunomodulation : Its effects on immune cell markers indicate potential use in conditions requiring immune system regulation.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of related compounds:
- A study demonstrated that similar oxazepine derivatives exhibited selective kinase inhibition, suggesting that this compound may also function as a kinase inhibitor.
Example Case Study: In Vitro Effects on AML Cells
In an experimental setup involving AML cell lines:
- Objective : To assess the differentiation-inducing potential of the compound.
- Results : Treated cells showed increased expression of differentiation markers compared to control groups.
This study underscores the compound's potential role in therapeutic strategies against leukemia.
Comparative Analysis with Similar Compounds
To provide context for its biological activity, a comparison with structurally related compounds is essential.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin | Kinase inhibition | Similar oxazepine core |
| 2-Benzyl-N-(5-methyl-4-oxo-benzoxazepin) | Potential anticancer activity | Benzyl substitution |
| N-(4-Ethyl-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin) | Selective kinase inhibition | Distinct ethyl substituents |
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?
Answer:
The compound is typically synthesized via multi-step organic reactions, including cyclization and sulfonamide formation. For example, a palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates is a key step, ensuring regioselectivity and yield optimization . Intermediates are characterized using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry (MS) to confirm structural integrity. For instance, post-synthesis characterization of related benzoxazepine derivatives involves comparing observed spectral data (e.g., carbonyl stretch at ~1700 cm⁻¹ in IR) with computational predictions .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure and purity?
Answer:
High-resolution ¹H and ¹³C NMR are essential for verifying the benzenoid and oxazepine ring systems, with specific attention to deshielded protons near electronegative groups (e.g., sulfonamide S=O). IR spectroscopy identifies functional groups like the oxazepinone carbonyl (~1680–1720 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection, using Chromolith® columns for high-resolution separation .
Advanced: How can researchers optimize reaction yields for this compound, particularly in cyclization steps?
Answer:
Yield optimization requires careful control of reaction parameters:
- Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance reductive cyclization efficiency, as shown in hydrogenation steps with 10 wt% Pd/C achieving 96% yield .
- Solvent and temperature : Dichloromethane at 10°C minimizes side reactions during sulfonamide coupling .
- Stoichiometry : Excess reagents (e.g., 1.5 equiv. of 4-methoxyphenol) ensure complete conversion in triazine-mediated cyclization .
Documented protocols recommend iterative DOE (Design of Experiments) to identify critical factors .
Advanced: How should researchers address contradictions in spectroscopic or biological activity data across studies?
Answer:
Contradictions often arise from solvent effects, impurities, or conformational flexibility. For example, fluorescence intensity discrepancies in benzoxazepine derivatives may stem from solvent polarity or trace metal contaminants . To resolve this:
- Cross-validate data : Use multiple techniques (e.g., X-ray crystallography to confirm NMR assignments) .
- Reproduce conditions : Strictly adhere to reported experimental parameters (e.g., pH, temperature).
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify anomalies .
Advanced: What computational strategies are employed to study this compound’s interactions with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to enzymes like Pfmrk or PDK1. For example, benzothiazepine analogs show inhibitory activity via hydrogen bonding with kinase active sites . QSAR models guide derivative design by correlating substituent electronic properties (Hammett σ values) with bioactivity .
Advanced: What challenges arise in scaling up the synthesis, and how are they mitigated?
Answer:
Scaling challenges include:
- Purification : Flash chromatography becomes impractical; switch to recrystallization using DCM/hexane .
- Exothermic reactions : Use controlled addition of reagents (e.g., slow addition of p-toluenesulfonyl chloride to prevent runaway reactions) .
- Catalyst recovery : Pd/C can be recycled via filtration, but residual metal contamination must be monitored via ICP-MS .
Basic: What are the compound’s potential biological targets based on structural analogs?
Answer:
Structural analogs (e.g., tetrahydrobenzo[b]thiophenes) exhibit activity against kinases (PDK1), proteases, and neurotransmitter receptors. The sulfonamide moiety is critical for binding to ATP pockets in enzymes, while the oxazepine ring enhances membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core modifications : Introduce substituents at the 4-ethyl or p-tolyl groups to alter steric/electronic profiles. For example, fluorination at the benzene ring enhances metabolic stability .
- Bioisosteric replacement : Replace the sulfonamide with a phosphonate group to assess tolerance for hydrogen bonding .
- In vitro screening : Prioritize derivatives with IC₅₀ < 1 µM in enzyme assays (e.g., PDK1 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
